REACTION_CXSMILES
|
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl[CH2:11][CH:12]=O>CCO>[N:1]1[CH:11]=[CH:12][N:9]2[CH:8]=[CH:7][CH:6]=[C:3]([C:4]#[N:5])[C:2]=12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=N1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.611 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then sealed
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with 2N Na2CO3
|
Type
|
CUSTOM
|
Details
|
removed EtOH in vaccuo
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM×3
|
Type
|
WASH
|
Details
|
Combined organics and washed with water
|
Type
|
CUSTOM
|
Details
|
Dired over sodium sulfate and removed solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C(=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.38 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |